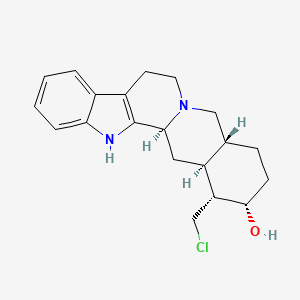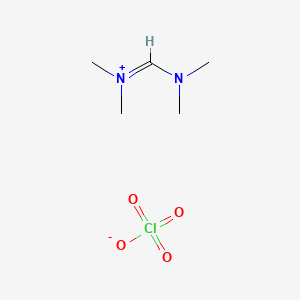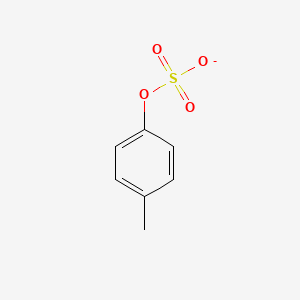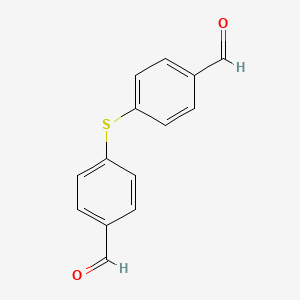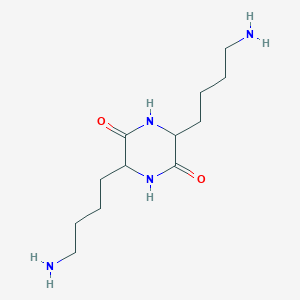![molecular formula C19H14 B14748335 6-Methylbenzo[c]phenanthrene CAS No. 2381-34-2](/img/structure/B14748335.png)
6-Methylbenzo[c]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 It is a derivative of benzo[c]phenanthrene, characterized by the presence of a methyl group at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[c]phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of homogeneous gold catalysis to facilitate the formation of the benzo[c]phenanthridine core . Another approach involves the cyclization of stilbenes through photooxidative processes, often referred to as the Mallory reaction .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Reactions where one atom or group of atoms is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylbenzo[c]phenanthrene has diverse applications in scientific research:
Medicine: Studies on its interaction with biological molecules can lead to the development of new therapeutic agents.
Industry: Its unique structural properties make it useful in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Methylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect ionic currents in cardiomyocytes, leading to potential proarrhythmic effects . The compound interacts with potassium and sodium channels, altering their function and impacting cellular electrical activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Methylbenzo[c]phenanthrene
- 1-Methyltriphenylene
- 12-Methylbenz[a]anthracene
Comparison: 6-Methylbenzo[c]phenanthrene is unique due to its specific methyl substitution at the 6th position, which influences its chemical reactivity and biological interactions. Compared to other methyl-substituted PAHs, it exhibits distinct nonplanarity and steric effects, making it a valuable compound for studying shape-selective processes in chromatography and other applications .
Eigenschaften
CAS-Nummer |
2381-34-2 |
|---|---|
Molekularformel |
C19H14 |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
6-methylbenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-5-9-18(15)19-16(13)11-10-14-6-2-4-8-17(14)19/h2-12H,1H3 |
InChI-Schlüssel |
QNUGANMBYPOJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


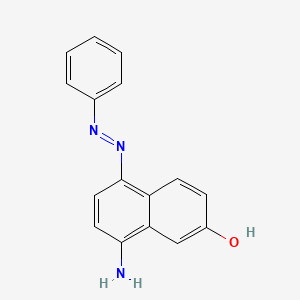
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)

